molecular formula C13H15F3N6O B2997870 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine CAS No. 2380167-47-3

3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

Cat. No.: B2997870
CAS No.: 2380167-47-3
M. Wt: 328.299
InChI Key: CYLCKAJLVNBZGR-UHFFFAOYSA-N
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Description

3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability . Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the trifluoromethyl group enhances its binding affinity and stability. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is unique due to the combination of its heterocyclic rings and the presence of the trifluoromethyl group. This combination imparts specific chemical and biological properties that are not commonly found in other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Properties

IUPAC Name

3-methyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O/c1-9-17-12(23-20-9)8-21-4-6-22(7-5-21)11-3-2-10(18-19-11)13(14,15)16/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLCKAJLVNBZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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